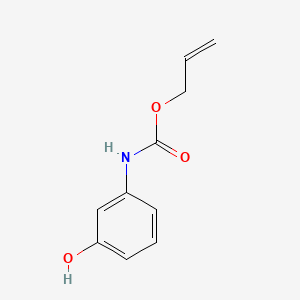

prop-2-enyl N-(3-hydroxyphenyl)carbamate

概要

説明

Prop-2-enyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is characterized by the presence of a carbamate group attached to a 3-hydroxyphenyl ring and a prop-2-enyl group. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl N-(3-hydroxyphenyl)carbamate typically involves the reaction of 3-hydroxyaniline with prop-2-enyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

Prop-2-enyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl carbamates.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that carbamate derivatives exhibit significant anticancer properties. Prop-2-enyl N-(3-hydroxyphenyl)carbamate has been evaluated for its potential to inhibit the proliferation of cancer cells. A study demonstrated that compounds with similar structures showed selective targeting capabilities against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective cytotoxicity .

Neuropharmacological Effects

The compound's interactions with neurotransmitter systems have been investigated, particularly regarding dopamine receptors. Compounds structurally related to this compound have shown promise in modulating dopamine receptor activity, which is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson’s disease .

Agricultural Applications

Pesticidal Properties

The carbamate functional group is known for its insecticidal properties. Research on similar compounds suggests that this compound could be effective as a pesticide or herbicide. Its ability to disrupt metabolic processes in pests makes it a candidate for further development in agricultural applications .

Material Science

Polymer Chemistry

The unique structural features of this compound allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Studies on similar carbamates have shown improvements in the durability and performance of polymers used in various industrial applications .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. Structure-activity relationship (SAR) studies have revealed that modifications to the phenolic moiety can significantly affect the compound's efficacy against specific targets, including cancer cells and neurotransmitter receptors .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against HCT-116 and MCF-7 cell lines |

| Neuropharmacological interventions | Potential modulation of dopamine receptors | |

| Agricultural Science | Pesticides | Disruption of metabolic processes in pests |

| Material Science | Polymer synthesis | Enhanced mechanical properties |

作用機序

The mechanism of action of prop-2-enyl N-(3-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes and free radicals. The compound can act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. It can also inhibit specific enzymes by binding to their active sites and blocking their activity .

類似化合物との比較

Similar Compounds

Methoxy-4-prop-2-enylphenyl N-(2-methoxy-4-nitrophenyl)carbamate: A compound with similar structural features but different substituents on the phenyl ring.

3-Morpholinopropyl phenyl carbamate: Another carbamate derivative with a different substituent on the nitrogen atom.

Uniqueness

Prop-2-enyl N-(3-hydroxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, while the carbamate group provides stability and potential biological activity .

特性

CAS番号 |

73623-17-3 |

|---|---|

分子式 |

C10H11NO3 |

分子量 |

193.2 g/mol |

IUPAC名 |

prop-2-enyl N-(3-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C10H11NO3/c1-2-6-14-10(13)11-8-4-3-5-9(12)7-8/h2-5,7,12H,1,6H2,(H,11,13) |

InChIキー |

ICDBJWGDHSNFJD-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)NC1=CC(=CC=C1)O |

正規SMILES |

C=CCOC(=O)NC1=CC(=CC=C1)O |

外観 |

Solid powder |

Key on ui other cas no. |

73623-17-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

m-Hydroxy-allyl ester carbanilic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。